molecular formula C4H8N4 B579686 1-methyl-1H-pyrazole-3,5-diamine CAS No. 16675-35-7

1-methyl-1H-pyrazole-3,5-diamine

Cat. No.: B579686
CAS No.: 16675-35-7
M. Wt: 112.136
InChI Key: WKMWPNCWMKQIER-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-3,5-diamine is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and amino groups at positions 3 and 5. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

The synthesis of 1-methyl-1H-pyrazole-3,5-diamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-diketones with hydrazine derivatives under acidic or basic conditions. For instance, the condensation of 1,3-diketones with hydrazine hydrate followed by cyclization can yield pyrazole derivatives . Industrial production methods often employ microwave-assisted reactions or eco-friendly catalytic systems to enhance yield and reduce reaction times .

Chemical Reactions Analysis

1-Methyl-1H-pyrazole-3,5-diamine undergoes various chemical reactions, including:

Major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-1H-pyrazole-3,5-diamine has the molecular formula C4H8N4C_4H_8N_4. Its structure consists of a pyrazole ring with a methyl group at the 1-position and amino groups at the 3- and 5-positions. This specific arrangement contributes to its diverse chemical reactivity and biological activity.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions, including:

  • Oxidation : Transforming the compound into corresponding oxides.
  • Reduction : Modifying the amino groups or the pyrazole ring.
  • Substitution : Participating in nucleophilic substitution reactions due to its amino groups.

Table 1: Chemical Reactions of this compound

Reaction TypeDescription
OxidationFormation of oxides
ReductionModification of functional groups
SubstitutionNucleophilic substitution

Biology

Research has demonstrated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action often involves interaction with specific biochemical pathways.

Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of 1-methyl-1H-pyrazole derivatives against various bacterial strains. The results indicated that certain derivatives displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting their potential use as antimicrobial agents .

Medicine

In medicinal chemistry, this compound is explored as a pharmacophore in drug design. Its structural properties allow it to interact with biological targets effectively.

Case Study: Drug Development
A notable case involved the development of a new class of antifungal agents based on pyrazole derivatives. These compounds were designed to target mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase), demonstrating enhanced antifungal activity compared to traditional agents .

Industrial Applications

The compound is also utilized in the production of agrochemicals and dyes. Its ability to act as a precursor for various chemical syntheses enhances its industrial relevance.

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Biological Activity

1-Methyl-1H-pyrazole-3,5-diamine is a heterocyclic organic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing nitrogen atoms and amino groups. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry, agriculture, and material sciences.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C4H8N4\text{C}_4\text{H}_8\text{N}_4

This compound features two amino groups at positions 3 and 5 of the pyrazole ring, which are crucial for its biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains and fungi. Studies have demonstrated that it can inhibit the growth of pathogens such as E. coli, Bacillus subtilis, and Aspergillus niger at effective concentrations .
  • Anticancer Properties : Research indicates that derivatives of this compound may possess anticancer activity. For instance, certain synthesized pyrazole derivatives have been evaluated for their ability to inhibit tumor cell proliferation .
  • Anti-tubercular Activity : Recent studies have revealed that this compound derivatives exhibit significant activity against Mycobacterium tuberculosis, with some compounds showing comparable efficacy to standard treatments like rifampicin .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to act by inhibiting key enzymes or receptors involved in cellular processes. For example, it has been shown to inhibit monoamine oxidases (MAOs), which play a role in neurotransmitter metabolism .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : A study tested various pyrazole derivatives against Mycobacterium tuberculosis and reported significant inhibition rates at low concentrations (12.5 µg/mL) compared to standard drugs .
  • Anticancer Activity : In vitro tests indicated that certain derivatives inhibited the growth of cancer cell lines effectively, with IC50 values comparable to established anticancer agents .
  • Docking Studies : Molecular docking simulations have provided insights into the binding interactions between this compound and target proteins involved in disease mechanisms, suggesting potential pathways for therapeutic application .

Data Table

Biological ActivityTarget Organism/Cell LineEffective ConcentrationReference
AntimicrobialE. coli40 µg/mL
AntifungalAspergillus niger40 µg/mL
Anti-tubercularMycobacterium tuberculosis12.5 µg/mL
AnticancerVarious cancer cell linesVariable (IC50 values)

Properties

IUPAC Name

1-methylpyrazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-8-4(6)2-3(5)7-8/h2H,6H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMWPNCWMKQIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693329
Record name 1-Methyl-1H-pyrazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16675-35-7
Record name 1-Methyl-1H-pyrazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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